molecular formula C16H18N2O3S B6543182 N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide CAS No. 1060262-96-5

N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide

Cat. No. B6543182
CAS RN: 1060262-96-5
M. Wt: 318.4 g/mol
InChI Key: TYLADOBVTZGELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide, also known as N-methyl-2-p-toluenesulfonamido-4-phenylacetamide, is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid with a melting point of 203-205 °C. N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide is a versatile compound with numerous applications in the fields of medicinal chemistry and materials science.

Mechanism of Action

N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide acts as a ligand in coordination chemistry and as a catalyst in organic reactions. It is believed to act as a nucleophile in the reaction, attacking the electrophilic center of the substrate and forming a covalent bond. This bond is then broken by the addition of a proton, resulting in the formation of the desired product.
Biochemical and Physiological Effects
N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity, with potential applications in the treatment of bacterial infections. It has also been found to have anti-inflammatory and analgesic effects, and has been used in the treatment of various inflammatory conditions. Additionally, it has been found to have anti-cancer properties, and has been studied as a potential treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and the reaction conditions for its synthesis are mild and easily controlled. Additionally, its synthesis yields a high yield of the desired product.
However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and is prone to hydrolysis and oxidation. Additionally, it is sensitive to light and heat, and should be stored in a cool, dark place.

Future Directions

The potential applications of N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide are vast, and there are numerous future directions for research. For example, further studies could be conducted to explore its potential use in the treatment of cancer and other diseases. Additionally, research could be conducted to explore the potential use of N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide as a catalyst for organic reactions, as well as its potential use as a ligand in coordination chemistry. Finally, further studies could be conducted to explore the structure-activity relationships of N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide, and its potential applications in materials science.

Synthesis Methods

N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide is typically synthesized through the reaction of 4-phenylacetamide with methyl-p-toluenesulfonate in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out at a temperature of 80-90°C for 2-3 hours. The reaction yields the desired product in a yield of around 70%.

Scientific Research Applications

N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide has been extensively studied in the fields of medicinal chemistry and materials science. It has been used as a ligand in coordination chemistry, as a catalyst for organic reactions, and as a reagent for the synthesis of heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, including antibiotics, anti-cancer drugs, and anti-inflammatory agents.

properties

IUPAC Name

2-[4-(benzylsulfonylamino)phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-17-16(19)11-13-7-9-15(10-8-13)18-22(20,21)12-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLADOBVTZGELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.